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Compound of Interest

Compound Name: Apoptosis inducer 31

Cat. No.: B15568507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Apoptosis Inducer 31, a compound

recognized for its potential in cancer research. This document synthesizes key data on its

physicochemical properties, mechanism of action, and experimental applications, offering a

valuable resource for professionals in the field.

Core Compound Properties
Apoptosis Inducer 31, also identified as compound 19, is a semi-synthetic analogue of

cardamonin. Its fundamental properties are summarized below.

Property Value Citation

Molecular Weight 282.25 g/mol

Molecular Formula C₁₄H₁₀N₄O₃

Synonyms
Compound 19, HY-170321,

orb2945219

Mechanism of Action and Signaling Pathways
Apoptosis Inducer 31 exerts its anticancer effects through the induction of caspase-

dependent apoptosis and modulation of key cellular signaling pathways. Experimental
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evidence indicates that it can induce DNA damage, leading to cell cycle arrest at the G2/M

phase. This is followed by the activation of initiator and effector caspases, ultimately leading to

programmed cell death. Furthermore, this compound has been shown to inhibit the mTOR and

Akt signaling pathways, both of which are critical for cell survival and proliferation.
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Caption: Signaling pathway of Apoptosis Inducer 31.

Quantitative Biological Activity
The cytotoxic and anti-proliferative activities of Apoptosis Inducer 31 (Compound 19) have

been evaluated in various cancer cell lines. The IC₅₀ and GI₅₀ values from these studies are

presented below.
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Cell Line Assay Type Value (µM) Citation

A549 (Human Lung

Carcinoma)
MTS 13.2 [1][2]

HK1 (Human

Nasopharyngeal

Carcinoma)

MTS 0.7 [1][2]

MDA-MB-468 (Human

Breast

Adenocarcinoma)

GI₅₀
~2.5 (estimated from

graph)
[3]

PANC-1 (Human

Pancreatic

Carcinoma)

GI₅₀
~3.0 (estimated from

graph)
[3]

HCC1937 (Human

Breast Carcinoma)
IC₅₀ ~4.0 [4]

BT-474 (Human

Breast Ductal

Carcinoma)

IC₅₀ ~4.0 [4]

4T1 (Mouse

Mammary Carcinoma)
IC₅₀ ~4.0 [4]

Experimental Protocols
This section provides an overview of the methodologies used in the cited research to

characterize the activity of Apoptosis Inducer 31.

Cell Viability and Proliferation Assays
MTS Assay: To determine the cytotoxic effects, A549 and HK1 cells were seeded in 96-well

plates and treated with various concentrations of Compound 19 for a specified period. Cell

viability was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation

Assay (MTS) according to the manufacturer's protocol. The absorbance was measured at

490 nm, and IC₅₀ values were calculated.[1][2]
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GI₅₀ Determination: For MDA-MB-468 and PANC-1 cells, the growth inhibitory effects were

determined using a similar protocol with varying concentrations of the compound. The

concentration that caused 50% growth inhibition (GI₅₀) was determined from dose-response

curves.[3]

Cell Cycle Analysis
Propidium Iodide Staining: Cancer cells were treated with Apoptosis Inducer 31 for 24

hours. Subsequently, cells were harvested, fixed in ethanol, and stained with a solution

containing propidium iodide (PI) and RNase A. The DNA content of the cells was then

analyzed by flow cytometry to determine the distribution of cells in different phases of the cell

cycle (G0/G1, S, G2/M).[1][3]

Apoptosis Assays
Caspase Activity Assay: The activation of caspases-3/7 and -9 was quantified using

luminescent assays (Caspase-Glo® 3/7 and 9 Assays). Cells were treated with the

compound, and the caspase activity was measured according to the manufacturer's

instructions. Luminescence, proportional to caspase activity, was read using a plate reader.

[1][2][3]

Annexin V/Propidium Iodide Staining: To differentiate between apoptotic and necrotic cells,

treated cells were stained with Annexin V-FITC and propidium iodide. The stained cells were

then analyzed by flow cytometry. Annexin V-positive and PI-negative cells were considered

to be in early apoptosis, while dual-positive cells were in late apoptosis or necrosis.[3]

Western Blot Analysis
Protein Expression Analysis: To investigate the effect of Apoptosis Inducer 31 on signaling

proteins, treated cells were lysed, and protein concentrations were determined. Equal

amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

The membranes were then probed with primary antibodies against target proteins (e.g.,

PARP, Mcl-1, p-mTOR, p-4EBP1, p-Akt) and subsequently with HRP-conjugated secondary

antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL)

detection system.[1][2][3]
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Caption: General experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Apoptosis Inducer 31: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15568507#apoptosis-inducer-31-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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